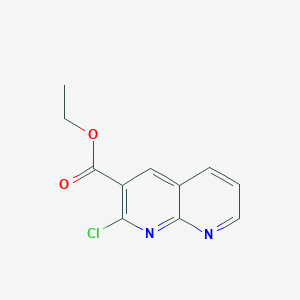

Ethyl 2-chloro-1,8-naphthyridine-3-carboxylate

Vue d'ensemble

Description

Ethyl 2-chloro-1,8-naphthyridine-3-carboxylate is a chemical compound with the CAS Number: 132209-79-1. It has a molecular weight of 236.66 . It is a solid substance that should be stored in a refrigerator .

Synthesis Analysis

The synthesis of 1,8-naphthyridines, which includes this compound, has been achieved through various methods. These methods include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .Molecular Structure Analysis

The Inchi Code for this compound is 1S/C11H9ClN2O2/c1-2-16-11 (15)8-6-7-4-3-5-13-10 (7)14-9 (8)12/h3-6H,2H2,1H3 .Chemical Reactions Analysis

The synthesis of 1,8-naphthyridines, including this compound, involves multicomponent reactions. These reactions can efficiently generate a diverse set of complex molecular architectures which have wide application in medicinal chemistry and chemical biology .Physical And Chemical Properties Analysis

This compound is a solid substance with a molecular weight of 236.66 . It should be stored in a refrigerator .Applications De Recherche Scientifique

Synthesis and Biological Activity

Ethyl 2-chloro-1,8-naphthyridine-3-carboxylate serves as a versatile intermediate in the synthesis of various chemically complex structures. For instance, it's used in the formation of N-arylazetidino[2,3-b][1,8]naphthyridin-2(1H)-ones and 1,2,4-triazolo[4,3-a][1,8]naphthyridines, compounds evaluated for their antibacterial activity (Mogilaiah et al., 2003). Additionally, it's a crucial component in the microwave-assisted synthesis of ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, a compound with a broad spectrum of biological activity (Leyva-Ramos et al., 2017).

Chemical Synthesis

This compound is also instrumental in synthesizing esters of 2-Methyl-1,8-naphthyridine-3-carbamic Acid, showcasing its utility in diverse chemical synthesis processes (Ramesh & Sreenivasulu, 2004). Moreover, it plays a crucial role in synthesizing substituted pyrimido[4,5-b] and [5,4-c]-[1,8]naphthyridines, indicating its importance in creating complex heterocyclic compounds (Plisson & Chenault, 2001).

Ligand and Semiconductor Applications

Interestingly, derivatives of this compound are useful in creating bi- and tridentate ligands containing the 4-carboxy-1,8-naphthyrid-2-yl moiety. These ligands are beneficial for their lower energy electronic absorption in metal complexes and as anchors for semiconductor surfaces, showcasing the compound's potential in material sciences (Zong et al., 2008).

Synthetic Procedures and Potential in Therapeutics

The compound is also pivotal in the preparation of N-substituted 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate esters, highlighting the compound's role in producing potential therapeutic agents (Bunce & Nammalwar, 2012).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

ethyl 2-chloro-1,8-naphthyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c1-2-16-11(15)8-6-7-4-3-5-13-10(7)14-9(8)12/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZSQZPZZJPEXND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C2C(=C1)C=CC=N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(NE)-N-[[3-[(E)-hydroxyiminomethyl]-2,4,6-trimethylphenyl]methylidene]hydroxylamine](/img/structure/B2642255.png)

![N-(4-methoxybenzyl)-2-{[6-oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B2642256.png)

![N-allyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2642259.png)

![2-{[2-(4-Methoxyanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid](/img/structure/B2642266.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-methoxybenzamide](/img/structure/B2642267.png)

![3-{4-[4-(Trifluoromethyl)pyrimidin-2-YL]piperazin-1-YL}propanoic acid](/img/structure/B2642269.png)

![N-(4-(trifluoromethoxy)phenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2642272.png)

![N-(4-ethoxyphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2642276.png)